molecular formula C11H8N2O B164228 4-(Pyrazin-2-yl)benzaldehyde CAS No. 127406-08-0

4-(Pyrazin-2-yl)benzaldehyde

Cat. No. B164228
M. Wt: 184.19 g/mol
InChI Key: QEJFDPPZUXABRM-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 127406-08-0 and a molecular weight of 184.2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 4-(Pyrazin-2-yl)benzaldehyde can be represented by the linear formula C11H8N2O . The InChI code for this compound is 1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H .

Scientific Research Applications

Catalysis in Synthesis

4-(Pyrazin-2-yl)benzaldehyde plays a role in catalysis, particularly in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of 4H-Benzo[b]pyrans using ZnO-beta zeolite as an effective catalyst, demonstrating good yields and short reaction times (Katkar, Lande, Arbad, & Gaikwad, 2011). Similarly, it's involved in the one-pot synthesis of 4H-Pyrans using Cu(II) oxymetasilicate, offering advantages like better yields and mild reaction conditions (Heravi, Beheshtiha, Pirnia, Sadjadi, & Adibi, 2009).

Bioactivity Studies

This compound has also been a focus in bioactivity studies. It's used in the synthesis of new benzenesulfonamides with potential as carbonic anhydrase inhibitors and demonstrating cytotoxic activities, important in anti-tumor studies (Gul et al., 2016).

Role in Synthesis of Medicinal Compounds

4-(Pyrazin-2-yl)benzaldehyde is significant in synthesizing various medicinal compounds. For instance, its derivatives have been used in the synthesis of novel 1,4-dihydropyridine derivatives, showing potential as calcium channel antagonists (Shahrisa et al., 2012). Additionally, it has been involved in synthesizing Linezolid-like analogues with antimicrobial and antifungal activities, indicating its significance in developing new pharmaceuticals (Rajurkar & Pund, 2014).

Investigation in Reaction Kinetics

Research involving 4-(Pyrazin-2-yl)benzaldehyde extends to the study of reaction kinetics, providing insights into the synthesis process of various compounds. For example, its use in studying the kinetics and mechanism of synthesizing 4H-tetrahydrobenzo[b]pyrans using caffeine as a catalyst has been documented (Habibi‐Khorassani, Shahraki, & Pourpanah, 2016).

Advanced Chemical Synthesis

Its role in advanced chemical synthesis is also notable. This includes its use in the synthesis of 4H-pyran and cyclohexanone derivatives through multicomponent reactions, demonstrating the versatility of this compound in complex chemical processes (Heber & Stoyanov, 2003).

Safety And Hazards

The safety information available indicates that 4-(Pyrazin-2-yl)benzaldehyde may be harmful if swallowed and may cause eye irritation . It is recommended to avoid breathing the dust, gas, or vapors of this compound and to use personal protective equipment when handling it .

properties

IUPAC Name

4-pyrazin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJFDPPZUXABRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397353
Record name 4-Pyrazin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrazin-2-yl)benzaldehyde

CAS RN

127406-08-0
Record name 4-Pyrazin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 M aq. Na2CO3 (20 mL) and ethanol (10 mL) were added to a solution 15 of 2-chloropyrazine (2.30 g, 20.06 mmol), 4-formylphenylboronic acid (3.90 g, 26.01 mmol) and [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.60 g, 0.99 mmol) in toluene (40 mL) and the mixture was heated to reflux for 18 h. The cooled reaction mixture was diluted with ethyl acetate, washed with sat. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded 1.56 g (42%) of 4-pyrazinylbenzaldehyde.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Granifo, R Gaviño, S Suárez… - … Section C: Structural …, 2019 - scripts.iucr.org
The structures of a new hybrid terpyridine–pyrazine ligand, namely 4′-[4-(pyrazin-2-yl)phenyl]-4,2′:6′,4′′-terpyridine (L2), C25H17N5, and its one-dimensional coordination …
Number of citations: 4 scripts.iucr.org

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